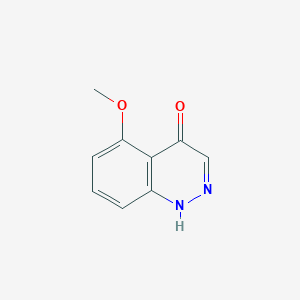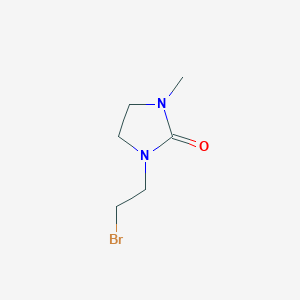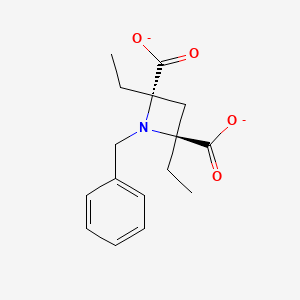
trans-2,4-Diethyl-1-benzylazetidine-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2,4-Diethyl-1-benzylazetidine-2,4-dicarboxylate: is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.35 g/mol . It is a white to pale yellow solid that can sometimes appear in crystalline form . This compound is stable under normal conditions but should be protected from light and air to prevent degradation .
Méthodes De Préparation
Analyse Des Réactions Chimiques
Types of Reactions: trans-2,4-Diethyl-1-benzylazetidine-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-2,4-Diethyl-1-benzylazetidine-2,4-dicarboxylate is used as an intermediate in the synthesis of various organic compounds. It is also studied for its unique structural properties and reactivity .
Biology and Medicine: In biology and medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics .
Comparaison Avec Des Composés Similaires
- Diethyl trans-1-benzylazetidine-2,4-dicarboxylate
- trans-1-Benzyl-azetidine-2,4-dicarboxylic acid diethyl ester
Comparison: Compared to similar compounds, trans-2,4-Diethyl-1-benzylazetidine-2,4-dicarboxylate is unique due to its specific structural arrangement and reactivity. This uniqueness makes it valuable for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C16H19NO4-2 |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
(2S,4S)-1-benzyl-2,4-diethylazetidine-2,4-dicarboxylate |
InChI |
InChI=1S/C16H21NO4/c1-3-15(13(18)19)11-16(4-2,14(20)21)17(15)10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19)(H,20,21)/p-2/t15-,16-/m0/s1 |
Clé InChI |
PHMBCHSUWVVOMV-HOTGVXAUSA-L |
SMILES isomérique |
CC[C@]1(C[C@@](N1CC2=CC=CC=C2)(CC)C(=O)[O-])C(=O)[O-] |
SMILES canonique |
CCC1(CC(N1CC2=CC=CC=C2)(CC)C(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


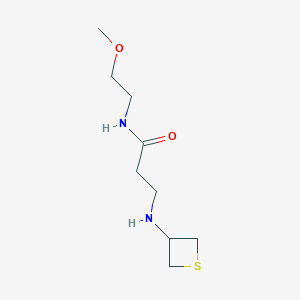
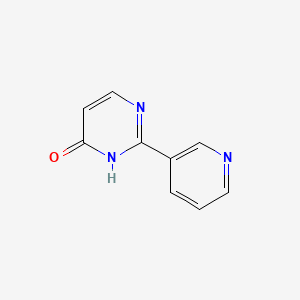


![N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)




